[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine
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Overview
Description
1-(Benzyloxy)-2-methylpropan-2-ylamine: is an organic compound with a complex structure that includes a benzyloxy group, a methylpropan-2-yl group, and a prop-2-yn-1-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methylpropan-2-ylamine can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with an aromatic propargyl aminoether in the presence of a chiral pseudoephedrine catalyst in an aqueous medium . This reaction yields Mannich products with high optical purity.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of protective groups and subsequent deprotection steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of chiral molecules and complex natural products .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial and antitumor properties .
Medicine: The compound’s derivatives are investigated for their pharmacological activities, such as analgesic and cytotoxic effects .
Industry: In the industrial sector, it is utilized in the development of new materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methylpropan-2-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzyloxy and prop-2-yn-1-yl groups allows for diverse interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
N-(1-(Benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline: This compound shares a similar core structure but includes a bromine atom, which can alter its reactivity and applications.
(Benzyloxy)(prop-2-yn-1-yl)amine: This compound lacks the methylpropan-2-yl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: The unique combination of functional groups in 1-(Benzyloxy)-2-methylpropan-2-ylamine provides it with distinct chemical properties and reactivity
Properties
IUPAC Name |
2-methyl-1-phenylmethoxy-N-prop-2-ynylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-14(2,3)12-16-11-13-8-6-5-7-9-13/h1,5-9,15H,10-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVDADATZHCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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